N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide
CAS No.: 681270-00-8
Cat. No.: VC7523148
Molecular Formula: C24H29N3O4S
Molecular Weight: 455.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681270-00-8 |
|---|---|
| Molecular Formula | C24H29N3O4S |
| Molecular Weight | 455.57 |
| IUPAC Name | N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C24H29N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h4,7-12,17-19H,1-3,5-6,13-16H2,(H,25,29) |
| Standard InChI Key | KXYUFZAEVCHXCQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Introduction
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound featuring a unique bicyclic structure that includes a pyrido[1,2-a]diazocin moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and the presence of a sulfonamide group, which enhances its reactivity and solubility in various solvents.
Synthesis
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.
Potential Applications
This compound has potential applications in medicinal chemistry and pharmacology. Its unique structure and the presence of a sulfonamide group make it suitable for research into novel therapeutic agents. Further in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile.
Data Tables
Table 1: Chemical Properties of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O4S |
| Molecular Weight | 477.58 g/mol |
| Chemical Class | Heterocyclic compound with sulfonamide |
Table 2: Potential Applications in Medicinal Chemistry
| Application Area | Description |
|---|---|
| Novel Therapeutic Agents | Development of new drugs due to its unique structure and sulfonamide group |
| Pharmacological Studies | Further in vitro and in vivo studies required to elucidate its pharmacological profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume